molecular formula C14H26N4O6 B14207564 L-Isoleucyl-L-alanylglycyl-L-serine CAS No. 798540-56-4

L-Isoleucyl-L-alanylglycyl-L-serine

Katalognummer: B14207564
CAS-Nummer: 798540-56-4
Molekulargewicht: 346.38 g/mol
InChI-Schlüssel: HBGVHAYYWZSVIB-KBIXCLLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucyl-L-alanylglycyl-L-serine is a peptide compound composed of four amino acids: L-isoleucine, L-alanine, glycine, and L-serine Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucyl-L-alanylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: L-Isoleucyl-L-alanylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can produce serine derivatives, while substitution reactions can yield peptide analogs with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Isoleucyl-L-alanylglycyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Isoleucyl-L-alanylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular processes or therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

    L-Isoleucyl-L-alanine: A dipeptide with similar structural features.

    L-Alanylglycyl-L-serine: Another peptide with overlapping amino acid sequences.

    L-Isoleucyl-L-serine: A shorter peptide with comparable properties.

Uniqueness: L-Isoleucyl-L-alanylglycyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic (L-isoleucine) and hydrophilic (L-serine) residues allows for versatile interactions with various molecular targets.

Eigenschaften

CAS-Nummer

798540-56-4

Molekularformel

C14H26N4O6

Molekulargewicht

346.38 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C14H26N4O6/c1-4-7(2)11(15)13(22)17-8(3)12(21)16-5-10(20)18-9(6-19)14(23)24/h7-9,11,19H,4-6,15H2,1-3H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,11-/m0/s1

InChI-Schlüssel

HBGVHAYYWZSVIB-KBIXCLLPSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.